molecular formula C9H14Cl3NO B12556887 4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate CAS No. 146096-50-6

4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B12556887
CAS No.: 146096-50-6
M. Wt: 258.6 g/mol
InChI Key: IZDWIYGTLLOUDJ-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a trichloroethanimidate group attached to a dimethylpent-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 4,4-dimethylpent-2-en-1-ol with 2,2,2-trichloroethanimidoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce less chlorinated derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-2-en-1-yl 2,2,2-trichloroethanimidate involves its reactivity with nucleophiles and electrophiles. The trichloroethanimidate group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Properties

CAS No.

146096-50-6

Molecular Formula

C9H14Cl3NO

Molecular Weight

258.6 g/mol

IUPAC Name

4,4-dimethylpent-2-enyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C9H14Cl3NO/c1-8(2,3)5-4-6-14-7(13)9(10,11)12/h4-5,13H,6H2,1-3H3

InChI Key

IZDWIYGTLLOUDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CCOC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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